molecular formula C12H17NO2S B14327608 S-(4-Phenoxybutyl) methylcarbamothioate CAS No. 103614-73-9

S-(4-Phenoxybutyl) methylcarbamothioate

Cat. No.: B14327608
CAS No.: 103614-73-9
M. Wt: 239.34 g/mol
InChI Key: PYXKITPHJWVGIK-UHFFFAOYSA-N
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Description

S-(4-Phenoxybutyl) methylcarbamothioate is a sulfur-containing carbamate compound primarily used as an acaricide and fungicide in agricultural applications. Its chemical structure consists of a phenoxybutyl group attached to a methylcarbamothioate moiety (SCH₂NHCOO–). The compound is registered under CAS number 2930909053 and is regulated under strict import/export pesticide registration protocols . It demonstrates efficacy against soil-borne pathogens such as Fusarium, Pythium, and Rhizoctonia spp., particularly in rice nurseries, where it is applied to prevent seedling wilt .

Key properties include:

  • Molecular Formula: C₁₂H₁₅NO₂S (calculated based on structural analysis).
  • Functional Groups: Phenoxybutyl chain (hydrophobic), methylcarbamothioate (polar, thiocarbamate).
  • Regulatory Status: Subject to supervision under pesticide registration certificates in international trade .

Properties

CAS No.

103614-73-9

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

S-(4-phenoxybutyl) N-methylcarbamothioate

InChI

InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14)

InChI Key

PYXKITPHJWVGIK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.

    Biology: Studied for its potential as an antifungal and antibacterial agent.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.

    Industry: Used as a pesticide to control pests and fungi in agricultural settings.

Mechanism of Action

The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares S-(4-Phenoxybutyl) methylcarbamothioate with analogous carbamothioate pesticides, highlighting structural, functional, and regulatory differences:

Compound Name CAS Number Molecular Formula Use Key Structural Features Regulatory Notes
This compound 2930909053 C₁₂H₁₅NO₂S Acaricide, fungicide Phenoxybutyl + methylcarbamothioate Requires pesticide registration
Methasulfocarb 66952-49-6 C₉H₁₁NO₄S₂ Fungicide, growth regulator Methylsulfonyloxyphenyl + methylcarbamothioate Approved for foreign use
Fenothiocarb 62850-32-2 C₁₃H₁₉NO₂S Acaricide Phenoxybutyl + dimethylcarbamothioate Limited data on tolerances
Pyributicarb Not provided C₁₈H₂₃N₂O₂S Pesticide (general) tert-Butylphenyl + methoxypyridinylcarbamothioate No specific regulatory data

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Phenoxybutyl Group: Present in both this compound and fenothiocarb, this hydrophobic chain enhances lipid solubility, facilitating translocation in plant tissues and soil mobility .
  • Methylsulfonyloxy Group (Methasulfocarb) : Introduces polarity, improving water solubility and systemic activity, making it effective as a foliar fungicide and growth regulator .
Spectrum of Activity
  • This compound: Targets soil pathogens in rice nurseries, likely due to its stability in wet conditions and root uptake efficiency .
  • Methasulfocarb : Broad-spectrum fungicide with additional growth-regulating effects, attributed to its sulfonyl group’s reactivity with fungal cell membranes .
  • Fenothiocarb: Specialized acaricidal activity, possibly due to enhanced persistence on leaf surfaces .
Regulatory and Environmental Considerations
  • The target compound’s import/export restrictions reflect its classification as a high-priority pesticide, necessitating rigorous safety evaluations .
  • Methasulfocarb’s approval for foreign use suggests established tolerance levels in specific regions, though environmental persistence of its sulfonyl group warrants monitoring .

Research Findings and Gaps

  • However, structural analogs like methasulfocarb show higher polarity, correlating with faster soil degradation compared to the phenoxybutyl derivatives .

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